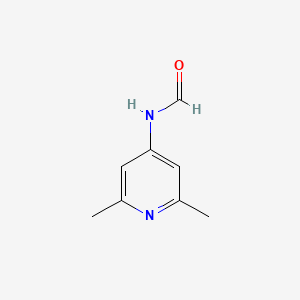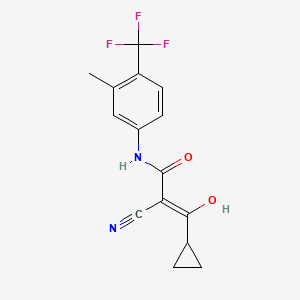
2-Furancarboxylicacid,anhydridewithaceticacid(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) is a chemical compound with the molecular formula C7H6O4 and a molecular weight of 154.12. It is known for its unique structure, which includes a furan ring and an anhydride linkage with acetic acid . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) typically involves the reaction of 2-furancarboxylic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the anhydride group to other functional groups.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: This compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) involves its interaction with specific molecular targets. The anhydride group can react with nucleophiles, leading to the formation of new chemical bonds. The furan ring may also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) can be compared with other similar compounds, such as:
2-Furancarboxylic acid: This compound lacks the anhydride linkage with acetic acid.
Acetic anhydride: This compound does not contain the furan ring.
Furan-2-carboxylic acid anhydride: This compound has a similar structure but may differ in reactivity and applications.
The uniqueness of 2-Furancarboxylicacid,anhydridewithaceticacid(9CI) lies in its combination of a furan ring and an anhydride linkage with acetic acid, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
129760-34-5 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.121 |
IUPAC Name |
acetyl furan-2-carboxylate |
InChI |
InChI=1S/C7H6O4/c1-5(8)11-7(9)6-3-2-4-10-6/h2-4H,1H3 |
InChI Key |
CUXUNWLGWJGNJT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)C1=CC=CO1 |
Synonyms |
2-Furancarboxylicacid,anhydridewithaceticacid(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)

![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)
